![molecular formula C8H14N2O3 B1416332 tert-butyl N-(2-isocyanatoethyl)carbamate CAS No. 284049-22-5](/img/structure/B1416332.png)
tert-butyl N-(2-isocyanatoethyl)carbamate
Overview
Description
Tert-Butyl N-(2-isocyanatoethyl)carbamate is a technical grade compound that can be used to treat conditions such as cancer, fatty liver, or inflammation . It has a molecular weight of 186.21 and a molecular formula of C8H14N2O3 .
Synthesis Analysis
The synthesis of this compound involves the use of N-Boc-2-isothiocyanatoethylamine . This compound is used in the synthesis of 2-alkylamino-1-imidazolines .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CC©©OC(=O)NCCN=C=O . The InChI representation is InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) .Chemical Reactions Analysis
The compound this compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 276.4±23.0 °C at 760 mmHg . The compound’s exact mass is 186.100449 and it has a topological polar surface area of 71.25000 .Scientific Research Applications
1. Synthesis of Protected Amines
Tert-butyl N-(2-isocyanatoethyl)carbamate is used in the synthesis of Boc-protected amines through a one-pot Curtius rearrangement. This method allows the formation of tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide, offering a way to access protected amino acids (Lebel & Leogane, 2005).
2. Enantioselective Synthesis
The compound is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is critical for the relative substitution of the cyclopentane ring in β-2-deoxyribosylamine (Ober, Marsch, Harms & Carell, 2004).
3. Isostructural Compound Family
This compound belongs to an isostructural family of compounds with general formula BocNHCH2CCCCX. In these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating its structural significance in crystallography (Baillargeon et al., 2017).
4. Preparation of Functionalised Carbamates
The compound is involved in the preparation of functionalised carbamates, showcasing its role in synthesizing diverse carbamate derivatives (Ortiz, Guijarro & Yus, 1999).
5. Catalysis of N-tert-Butoxycarbonylation
It is used in the N-tert-butoxycarbonylation of amines, catalyzed by Indium(III) halides. This process efficiently converts various amines to N-tert-butyl-carbamates, emphasizing its role in amine modification (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-isocyanatoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWONFFHESOLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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